molecular formula C9H15NO3 B1584439 (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone CAS No. 77877-19-1

(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone

Cat. No.: B1584439
CAS No.: 77877-19-1
M. Wt: 185.22 g/mol
InChI Key: HOWPHXVPNNPSAZ-SSDOTTSWSA-N
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Description

(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Modification and Synthesis

(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone has significant utility in chemical synthesis. A key modification of this compound is the development of 4-isopropyl-5,5-diphenyloxazolidinone, prepared from (R)- or (S)-valine ester. This compound features a sterically protected C=O group, facilitating reactions such as alkylations, aminomethylations, hydroxymethylations, aldol additions, Michael additions, and cycloadditions with enhanced yield and diastereoselectivity. These products are notable for their higher melting points and pronounced crystallization tendency, allowing for purification without chromatography (Hintermann & Seebach, 1998).

Pharmaceutical Research

In the pharmaceutical sector, derivatives of this compound, particularly oxazolidinones, are prominent. For instance, a novel oxazolidinone agent, (S)-5-((isoxazol-3-ylamino)methyl)-3-(2,3,5-trifluoro-4-(4-oxo-3,4-dihydropyridin-1(2H)-yl)phenyl)oxazolidin-2-one (MRX-I), was developed with high activity against Gram-positive pathogens and a reduced potential for myelosuppression and monoamine oxidase inhibition, making it a promising antibiotic with an improved safety profile (Gordeev & Yuan, 2014). Similarly, U-100592 and U-100766 are novel oxazolidinone analogs developed for antimicrobial applications, demonstrating efficacy against a variety of bacterial clinical isolates (Zurenko et al., 1996).

Enantioselective Synthesis

This compound is pivotal in enantioselective synthesis. For example, the synthesis of N-aryl-5(S)-aminomethyl-2-oxazolidinone antibacterials and derivatives from aryl carbamates demonstrates the compound's utility in creating diverse oxazolidinone analogues (Perrault et al., 2003).

Antibacterial Research

Oxazolidinones derived from this compound have shown remarkable activity in the field of antibacterial research. A study on oxazolidinones, including linezolid,demonstrated their effectiveness in inhibiting bacterial protein synthesis, highlighting their potential in treating multidrug-resistant Gram-positive bacterial infections (Swaney et al., 1998).

Biochemical Studies

In biochemical research, the impact of oxazolidinone compounds on ribosomal RNA has been a significant focus. Studies have revealed that oxazolidinones target the ribosomal RNA, offering insights into their unique mechanism of action and interaction with bacterial protein synthesis (Matassova et al., 1999).

Properties

IUPAC Name

(4S)-3-propanoyl-4-propan-2-yl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-4-8(11)10-7(6(2)3)5-13-9(10)12/h6-7H,4-5H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWPHXVPNNPSAZ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(COC1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1[C@H](COC1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357402
Record name (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77877-19-1
Record name (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is (S)-4-isopropyl-3-propionyloxazolidin-2-one utilized in the synthesis of bacteriochlorophyll a?

A1: While (S)-4-isopropyl-3-propionyloxazolidin-2-one is not directly incorporated into the final structure of bacteriochlorophyll a, it plays a crucial role in establishing the stereochemistry of a key building block. In the synthesis described by [], it is employed in a Schreiber-modified Nicholas reaction. This reaction generates (3R,4R)-4-ethyl-1,1-dimethoxy-3-methylhex-5-yn-2-one, a chiral precursor to the BC-dihydrodipyrrin half of bacteriochlorophyll a. The use of (S)-4-isopropyl-3-propionyloxazolidin-2-one as a chiral auxiliary in the Nicholas reaction ensures the correct stereochemistry is established in the final product.

Q2: Can you elaborate on the role of (S)-4-isopropyl-3-propionyloxazolidin-2-one in the synthesis of tubulysins?

A2: (S)-4-isopropyl-3-propionyloxazolidin-2-one is a key starting material in the synthesis of the Tup amino acid, a component of tubulysin molecules []. The synthesis involves a stereoselective Evans aldol reaction. (S)-4-isopropyl-3-propionyloxazolidin-2-one, upon treatment with a strong base, forms a chiral enolate. This enolate reacts with an N-protected phenylalaninal derivative in a diastereoselective fashion, dictated by the chiral environment of the oxazolidinone. This reaction establishes the stereochemistry of a key alcohol center in the Tup amino acid. Following the aldol reaction, further transformations, including a Barton deoxygenation, are performed to complete the Tup synthesis.

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